molecular formula C9H9N3O2 B13947303 4,5-Dihydro-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 54798-96-8

4,5-Dihydro-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13947303
CAS No.: 54798-96-8
M. Wt: 191.19 g/mol
InChI Key: VUTHXGJTAXFUQQ-UHFFFAOYSA-N
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Description

4,5-Dihydro-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms This specific compound is characterized by the presence of a phenyl group attached to the nitrogen atom at position 1 and a carboxylic acid group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydro-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization with sodium azide. The reaction conditions often include the use of solvents such as ethanol or acetic acid and heating to facilitate the cyclization process.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow synthesis techniques to improve yield and efficiency. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dihydro-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding triazole derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Triazole derivatives with oxidized functional groups.

    Reduction: Alcohols or aldehydes derived from the carboxylic acid group.

    Substitution: Phenyl-substituted triazole derivatives with various functional groups.

Scientific Research Applications

4,5-Dihydro-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is used in the synthesis of polymers and materials with specific electronic properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 4,5-Dihydro-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors on cell surfaces, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

    1,2,4-Triazole: Another triazole derivative with similar structural features but different substitution patterns.

    1,2,3-Triazole: A closely related compound with a different arrangement of nitrogen atoms in the ring.

    Imidazole: A five-membered ring with two nitrogen atoms, often compared to triazoles due to similar chemical properties.

Uniqueness: 4,5-Dihydro-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

54798-96-8

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

1-phenyl-4,5-dihydrotriazole-4-carboxylic acid

InChI

InChI=1S/C9H9N3O2/c13-9(14)8-6-12(11-10-8)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,13,14)

InChI Key

VUTHXGJTAXFUQQ-UHFFFAOYSA-N

Canonical SMILES

C1C(N=NN1C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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